molecular formula C10H8ClNO3S B1523249 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride CAS No. 293306-72-6

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Cat. No.: B1523249
CAS No.: 293306-72-6
M. Wt: 257.69 g/mol
InChI Key: ACSNDJTZQWNDQK-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methyl-1,3-oxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and minimizing waste. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, reducing the number of stages and the amount of acidic waste produced .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and may require a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Major Products Formed

The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used .

Scientific Research Applications

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can inhibit enzymes by sulfonylating active site residues, thereby blocking their activity. For example, it acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is unique due to the presence of the 2-methyl-1,3-oxazole moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and biochemical research .

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSNDJTZQWNDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methyl-5-phenyl-oxazole (1.6 g, 10 mmol), prepared according to the literature procedure (Varma, R. S.; Kumar, D. J. Heterocyclic Chem., 1998, 35,1533), was dissolved in chlorosulfonic acid (10 mL) and stirred at room temperature for 16 h. The reaction mixture was added to crushed ice (50 g) and the product was extracted with ether (3×50 mL). The combined organic extract was dried over anhydrous Na2SO4 and ether was evaporated. The product was purified by flash chromatography (silica-gel, 5-20% ethylacetate/hexane mobile phase) to yield 0.82 g of the desired title compound as tan solid. MS: m/z 258.0 (M++1).
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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